2-(2-Hydroxyethoxy)ethyl 2-hydroxypropanoate
Overview
Description
2-(2-Hydroxyethoxy)ethyl 2-hydroxypropanoate is an organic compound with the molecular formula C7H14O5. It is a derivative of lactic acid and is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its two hydroxy groups and an ester linkage, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyethoxy)ethyl 2-hydroxypropanoate typically involves the esterification of lactic acid with diethylene glycol. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The general reaction scheme is as follows:
Lactic Acid+Diethylene Glycol→2-(2-Hydroxyethoxy)ethyl 2-hydroxypropanoate+Water
The reaction is typically conducted at elevated temperatures to drive the esterification process to completion. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar principles but on a larger scale. Continuous reactors are often used to maintain optimal reaction conditions and improve yield. The use of advanced purification techniques, such as fractional distillation, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxyethoxy)ethyl 2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.
Reduction: The ester linkage can be reduced to form alcohols.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of diols or alcohols.
Substitution: Formation of substituted esters or ethers.
Scientific Research Applications
2-(2-Hydroxyethoxy)ethyl 2-hydroxypropanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a biocompatible material.
Industry: Utilized in the production of biodegradable plastics and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxyethoxy)ethyl 2-hydroxypropanoate involves its interaction with various molecular targets. The hydroxy groups can form hydrogen bonds with biological molecules, influencing their structure and function. The ester linkage can be hydrolyzed by esterases, releasing lactic acid and diethylene glycol, which can participate in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-hydroxypropanoate: Similar structure but lacks the diethylene glycol moiety.
2-Hydroxyethyl 2-hydroxypropanoate: Contains a single hydroxyethyl group instead of the diethylene glycol moiety.
Propylene glycol 2-hydroxypropanoate: Contains a propylene glycol moiety instead of diethylene glycol.
Uniqueness
2-(2-Hydroxyethoxy)ethyl 2-hydroxypropanoate is unique due to its dual hydroxy groups and ester linkage, which confer distinct chemical properties and reactivity. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
2-(2-hydroxyethoxy)ethyl 2-hydroxypropanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O5/c1-6(9)7(10)12-5-4-11-3-2-8/h6,8-9H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTUSHSBCYAHOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCCOCCO)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30277288 | |
Record name | 2-(2-hydroxyethoxy)ethyl 2-hydroxypropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30277288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5334-82-7 | |
Record name | NSC1471 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1471 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(2-hydroxyethoxy)ethyl 2-hydroxypropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30277288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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